5-(Bromomethyl)-2-fluorophenylacetic acid
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Overview
Description
5-(Bromomethyl)-2-fluorophenylacetic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluorophenylacetic acid typically involves the bromination of 2-fluorophenylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical selectively substitutes the benzylic hydrogen atom to form the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-fluorophenylacetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-2-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-fluorophenylacetic acid depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability, potentially enhancing its binding affinity to specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-fluorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity.
5-(Bromomethyl)-2-chlorophenylacetic acid: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
5-(Bromomethyl)-2-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These features can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-[5-(bromomethyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-6-1-2-8(11)7(3-6)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
OTHKDVYWTZUUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)O)F |
Origin of Product |
United States |
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